

Spectroscopic and Synthetic Profile of 2-Morpholiny Benzimidazoles: A Technical Guide

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Compound of Interest

Compound Name: 4-(1*H*-benzo[*d*]imidazol-2-*y*l)morpholine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the spectroscopic data and synthetic methodologies related to 2-morpholiny benzimidazoles, with a focus on providing available data for compounds structurally related to **4-(1*H*-benzo[*d*]imidazol-2-*y*l)morpholine**. Due to the limited availability of published data for the specific title compound (CAS 31075-58-8), this document compiles and presents spectroscopic information for closely related analogues to serve as a valuable reference for researchers in the field.

Introduction

Benzimidazole and morpholine are two privileged heterocyclic scaffolds frequently incorporated into the design of novel therapeutic agents due to their diverse pharmacological activities. The combination of these two moieties in a single molecular entity has been explored for various applications, including but not limited to, antimicrobial, anti-inflammatory, and anticancer agents. This guide focuses on the characterization of such hybrid molecules, providing a foundational understanding for their identification and synthesis.

Spectroscopic Data of Structurally Related Compounds

While specific NMR, IR, and MS data for **4-(1H-benzo[d]imidazol-2-yl)morpholine** are not readily available in the public domain, the following tables summarize the spectroscopic data for structurally similar compounds. This information can be instrumental in predicting the spectral characteristics of the title compound and in the characterization of novel derivatives.

1H NMR Data of 4-((1H-benzo[d]imidazol-2-yl)methyl)morpholine Derivatives

Solvent: DMSO-d6

Protons	Chemical Shift (δ ppm)	Multiplicity
Morpholine-H	2.34 - 2.42	m
Morpholine-H	3.25 - 3.35	m
CH2-Morpholine	3.95 - 4.34	s
Aromatic-H	7.22 - 7.73	m
NH (Amide)	10.36 - 11.98	s
CH2-Ph	5.66 - 5.78	s
CH2-CO	5.98 - 5.99	s

Note: Data is compiled from studies on N-substituted derivatives of 4-((1H-benzimidazol-2-yl)methyl)morpholine. The chemical shifts are ranges observed across different derivatives.

Mass Spectrometry Data of 4-((1H-benzo[d]imidazol-2-yl)methyl)morpholine Derivatives

Compound Class	Ionization Mode	Calculated m/z [M-Cl] ⁺	Found m/z
1-Benzyl-3-(2-((phenyl)amino)-2-oxoethyl)-2-(morpholinomethyl)-1H-benzo[d]imidazol-3-ium chloride derivatives	ESI+	455 - 519	455 - 519

Note: The mass spectrometry data corresponds to the cationic species of various N-substituted derivatives after the loss of the chloride counter-ion.

Experimental Protocols

A detailed experimental protocol for the synthesis of the specific title compound is not available. However, a general and plausible synthetic route can be extrapolated from the synthesis of the closely related compound, 4-((1H-benzimidazol-2-yl)methyl)morpholine. This involves the nucleophilic substitution of a halogenated 2-(halomethyl)-1H-benzimidazole with morpholine. A hypothetical protocol for the synthesis of the title compound, **4-(1H-benzo[d]imidazol-2-yl)morpholine**, could involve the reaction of 2-chloro-1H-benzo[d]imidazole with morpholine in the presence of a suitable base and solvent.

Hypothetical Synthesis of **4-(1H-benzo[d]imidazol-2-yl)morpholine**:

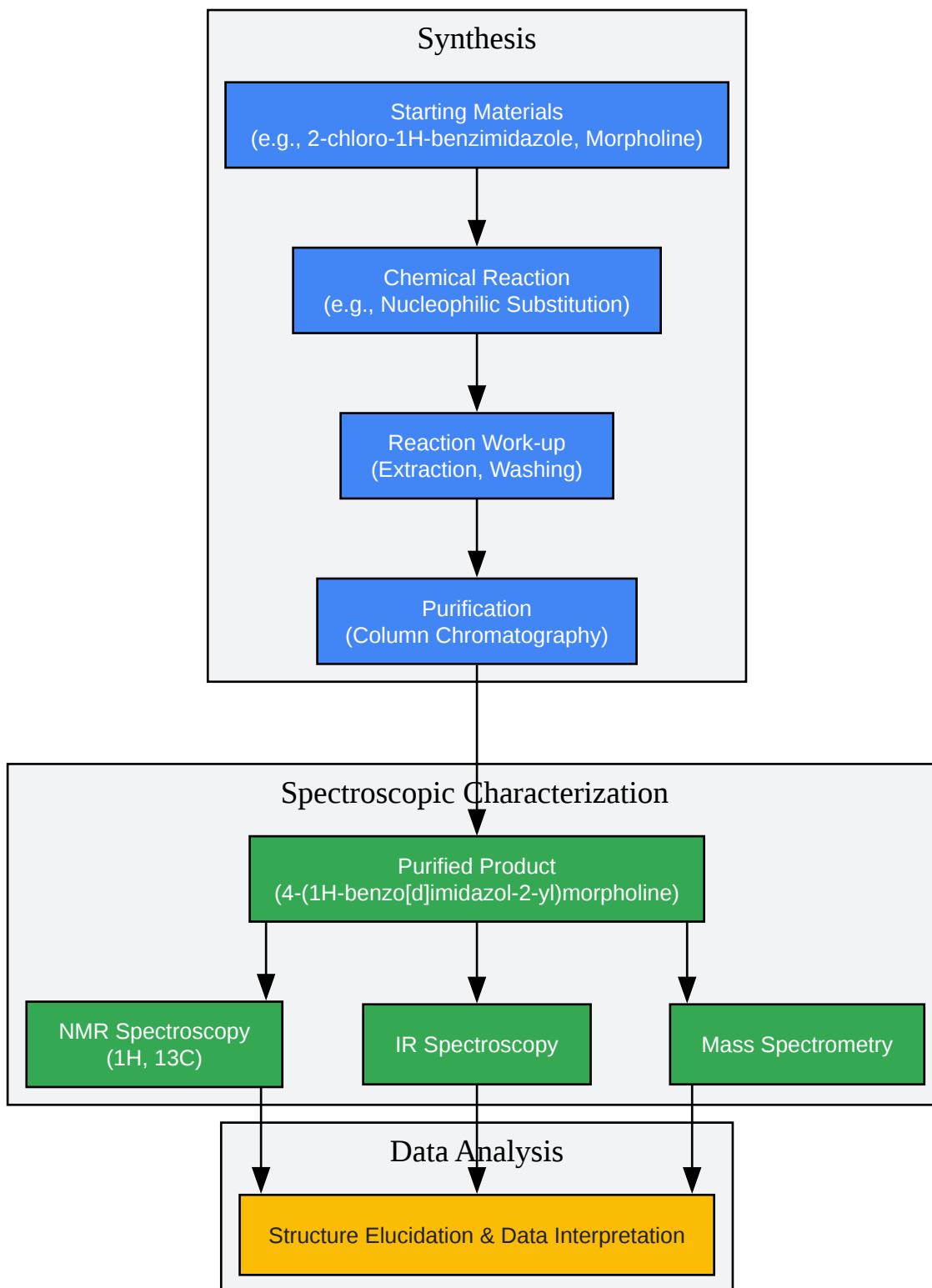
A mixture of 2-chloro-1H-benzo[d]imidazole (1.0 eq.), morpholine (1.2 eq.), and a non-nucleophilic base such as potassium carbonate (2.0 eq.) in a polar aprotic solvent like acetonitrile or DMF would be stirred at an elevated temperature (e.g., 80-100 °C) until the reaction is complete, as monitored by thin-layer chromatography. Upon completion, the reaction mixture would be cooled to room temperature, and the solvent removed under reduced pressure. The residue would then be partitioned between water and an organic solvent like ethyl acetate. The organic layer would be washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product would be purified by column chromatography on silica gel to afford the desired **4-(1H-benzo[d]imidazol-2-yl)morpholine**.

General Protocol for Spectroscopic Analysis:

- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples would be dissolved in a suitable deuterated solvent, such as DMSO-d6 or CDCl3, with tetramethylsilane (TMS) as an internal standard.
- **Infrared (IR) Spectroscopy:** IR spectra would be recorded on an FT-IR spectrometer. Samples could be analyzed as a KBr pellet or as a thin film.
- **Mass Spectrometry (MS):** Mass spectra would be obtained using an electrospray ionization (ESI) mass spectrometer to determine the molecular weight of the compound.

Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of 2-morpholinyl benzimidazole derivatives.

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Caption: General workflow for the synthesis and spectroscopic characterization of 2-morpholinyl benzimidazoles.

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